molecular formula C17H18ClN3O4 B4511450 N-{[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine

N-{[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine

Cat. No. B4511450
M. Wt: 363.8 g/mol
InChI Key: VYMNVGWCVQSDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridazin-3-one derivatives, closely related to the compound of interest, involves reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds to form pyridazin-3-one derivatives with excellent yield. This process suggests a general route for synthesizing novel classes of pyridazin-3-one derivatives, which could potentially include N-{[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine or its analogs (Ibrahim & Behbehani, 2014).

Molecular Structure Analysis

Structural investigations of compounds with valine, such as L-valinum trichloro acetic acid, provide insights into the complexity of interactions and bonding within molecules containing valine residues. These studies, through X-ray crystallography and other analytical methods, help understand the spatial arrangement and potential reactivity sites of similar compounds (Mahalakshmi et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving pyridazin-3-one derivatives often lead to the formation of new classes of compounds through reactions with aminoazoles or active methylene compounds, showcasing the versatility and reactivity of the pyridazinone core. Such reactions are crucial for developing pharmaceuticals with specific biological activities (Ibrahim & Behbehani, 2014).

properties

IUPAC Name

2-[[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4/c1-10(2)16(17(24)25)19-14(22)9-21-15(23)8-7-13(20-21)11-5-3-4-6-12(11)18/h3-8,10,16H,9H2,1-2H3,(H,19,22)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMNVGWCVQSDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine
Reactant of Route 2
Reactant of Route 2
N-{[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine
Reactant of Route 3
Reactant of Route 3
N-{[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine
Reactant of Route 4
Reactant of Route 4
N-{[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine
Reactant of Route 5
Reactant of Route 5
N-{[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine
Reactant of Route 6
N-{[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.